1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea

Description

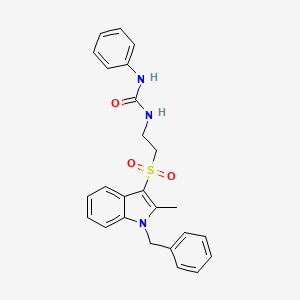

The compound 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea features a 1H-indole core substituted at the 1-position with a benzyl group and at the 2-position with a methyl group. A sulfonyl-ethyl linker bridges the indole moiety to a phenylurea group. The sulfonyl group enhances polarity and may influence binding interactions, while the phenylurea moiety contributes hydrogen-bonding capabilities. Synthesis of analogous compounds often involves nucleophilic substitutions or gold-catalyzed reactions to assemble the indole-sulfonyl-ethyl framework .

Properties

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-19-24(32(30,31)17-16-26-25(29)27-21-12-6-3-7-13-21)22-14-8-9-15-23(22)28(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBKUGRGJBRPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea typically involves multiple steps:

Formation of the Indole Derivative: The initial step involves synthesizing the indole derivative, 1-benzyl-2-methyl-1H-indole, through a Fischer indole synthesis or other suitable methods.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Coupling with Phenylurea: The sulfonylated intermediate is reacted with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The phenylurea segment can undergo nucleophilic substitution reactions, particularly at the urea nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects, particularly in oncology. Research indicates that it exhibits significant anti-cancer properties, inhibiting the growth of various cancer cell lines including prostate, breast, and lung cancers. The mechanism involves inducing apoptosis and cell cycle arrest in malignant cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate | 15 | Apoptosis induction |

| Breast | 10 | Cell cycle arrest |

| Lung | 12 | Apoptosis induction |

2. Antimicrobial Activity

In addition to its anti-cancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

3. Organic Synthesis

The unique structure of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea makes it a valuable building block in organic synthesis. It can be utilized to develop more complex molecules with potential pharmaceutical applications.

4. Enzyme Inhibition

The presence of the sulfonamide group suggests potential enzyme inhibition properties. Compounds containing sulfonamides are often effective as enzyme inhibitors, which can be leveraged in drug design and development.

Case Studies

Several studies have documented the efficacy of this compound:

-

Study on Anti-Cancer Properties:

A study published in the Tropical Journal of Pharmaceutical Research demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms . -

Antimicrobial Research:

Another investigation highlighted its antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonyl and urea groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylurea ():

This analog replaces the benzyl and 2-methyl groups on the indole with a chlorine atom at the 5-position. The molecular weight (313.785 g/mol) is lower than the target compound due to the absence of the benzyl group. The chloro substituent may enhance electrophilic reactivity but reduce lipophilicity compared to the benzyl-methyl substitution . - 1-((2-Benzoyl-1-tosyl-1H-indol-3-yl)methyl)-3-ethylurea (): Here, the indole is substituted with a benzoyl group at the 2-position and a tosyl group at the 1-position. The synthesis employs column chromatography, similar to methods for sulfonyl-linked indoles .

Linker Modifications

- 1-(3-Cyanothiophen-2-yl)-3-phenylurea derivatives (): These compounds replace the sulfonyl-ethyl-indole linker with a thiophene ring. Synthesis uses T3P (propylphosphonic anhydride) in DMSO, a method distinct from sulfonamide-forming reactions .

- Benzothiazole-incorporated indole-3-acetamides ():

These derivatives feature acetic acid linkers instead of sulfonyl-ethyl groups. The carboxylate group increases hydrophilicity, contrasting with the sulfonyl linker’s balanced polarity .

Urea vs. Thiourea Derivatives

- 1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea ():

Replacing urea with thiourea introduces a sulfur atom, which may enhance metal coordination or alter hydrogen-bonding dynamics. Thioureas often exhibit higher acidity (NH pKa ~21–24) compared to ureas (NH pKa ~26–28), impacting binding interactions .

Data Tables

Research Findings

- NMR Studies : For (S)-1-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)ethyl)-3-phenylurea, NH signal shifts in NMR indicated concentration-dependent aggregation, suggesting intermolecular hydrogen bonding. This behavior may influence solubility and bioavailability in urea derivatives .

- Synthetic Yields : T3P-mediated reactions () achieved moderate yields (~50–70%), comparable to LiOH hydrolysis methods (~80% for carboxylate linkers in ) .

- Structural Insights : The sulfonyl-ethyl linker in the target compound provides a rigid, polar spacer, whereas thiophene or acetic acid linkers introduce conformational flexibility or increased hydrophilicity, respectively .

Biological Activity

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features an indole moiety, which is well-known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural characteristics of this compound suggest significant interactions with biological targets, leading to various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O3S, with a molecular weight of approximately 461.58 g/mol. The compound contains a sulfonylurea functional group, which is commonly associated with enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O3S |

| Molecular Weight | 461.58 g/mol |

| InChI Key | IGSUTZQPUZLGSU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and modulate cellular signaling pathways. The sulfonylurea moiety suggests potential interactions with receptors or enzymes involved in metabolic processes. Research indicates that the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound:

-

Cell Line Studies : The compound has shown significant inhibitory effects on various cancer cell lines, including:

- Prostate cancer

- Breast cancer

- Lung cancer

- Dose-Response Relationships : In vitro assays revealed that the compound exhibits dose-dependent cytotoxicity against these cancer cell lines, with IC50 values indicating effective concentrations necessary to inhibit cell growth significantly.

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Prostate Cancer | 12.5 | Induction of apoptosis | |

| Breast Cancer | 15.0 | Cell cycle arrest at G2/M phase | |

| Lung Cancer | 10.0 | Inhibition of mitochondrial respiration |

Toxicity and Safety Profile

While the anticancer efficacy is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that the compound has a favorable safety profile in vitro; however, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea, and how can reaction yields be optimized?

- Methodological Answer : A multistep synthesis approach is typically employed, starting with sulfonation of the indole ring followed by alkylation and urea coupling. For example, analogous compounds (e.g., substituted phenylureas) have been synthesized via nucleophilic substitution using 3-chloropropanol and subsequent cyclization with diethyl carbonate under controlled pH (8–9) and temperature (60–80°C) . Yield optimization may involve solvent selection (e.g., glyme for crystallization) and catalyst screening (e.g., triethylamine for urea bond formation).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm the presence of indole protons (δ 7.0–7.5 ppm), sulfonyl groups (δ 3.1–3.5 ppm for -SO₂-CH₂), and urea NH signals (δ 5.5–6.5 ppm) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- Single-crystal X-ray diffraction : Resolve bond angles and confirm stereochemistry, as demonstrated for structurally related indole derivatives .

Q. What safety precautions are critical during handling?

- Methodological Answer : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure:

- Skin contact : Wash with soap/water; seek medical advice if irritation persists .

- Inhalation : Move to fresh air; administer artificial respiration if needed .

Advanced Research Questions

Q. How does the sulfonyl-ethyl linker influence the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : The sulfonyl group enhances solubility and stability, while the ethyl spacer allows conformational flexibility for receptor interactions. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like β-adrenergic receptors, as seen in structurally similar urea derivatives . Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to minimize genetic drift.

- Compare dose-response curves (e.g., IC₅₀ values) under identical buffer systems (pH 7.4, 37°C) .

- Cross-validate with orthogonal assays (e.g., Western blot for target inhibition alongside functional cAMP assays) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

- Methodological Answer : Single-crystal X-ray structures reveal critical interactions (e.g., hydrogen bonding between urea NH and receptor residues). For example, indole derivatives with substituted sulfonyl groups show enhanced π-π stacking with hydrophobic pockets . Use Mercury Software (CCDC) to analyze packing motifs and correlate with activity data .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer : Prioritize disease-relevant models:

- Cardiovascular studies : Spontaneously hypertensive rats (SHR) for β1-adrenergic antagonism .

- Metabolic assays : Streptozotocin-induced diabetic mice for sulfonylurea receptor (SUR1) modulation .

- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.